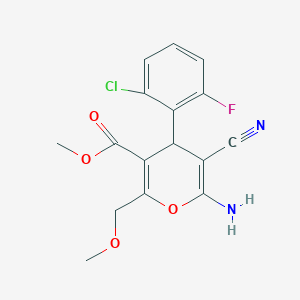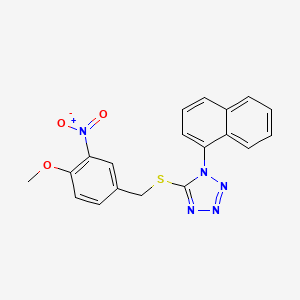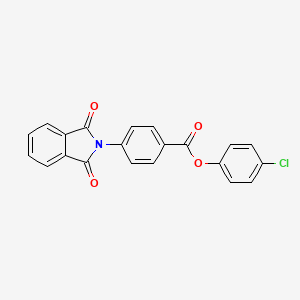
methyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This step involves the substitution of a leaving group with a nucleophile.
Cyclization: The formation of the pyran ring through intramolecular reactions.
Functional Group Modifications: Introduction of amino, cyano, and methoxymethyl groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl: Shares a similar pyran ring structure.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains similar functional groups but differs in the core structure.
Uniqueness
Methyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and the pyran ring structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H14ClFN2O4 |
|---|---|
Molekulargewicht |
352.74 g/mol |
IUPAC-Name |
methyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H14ClFN2O4/c1-22-7-11-14(16(21)23-2)12(8(6-19)15(20)24-11)13-9(17)4-3-5-10(13)18/h3-5,12H,7,20H2,1-2H3 |
InChI-Schlüssel |
ATGRANRHFWYYCG-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC=C2Cl)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537149.png)

![2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11537166.png)
![4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11537176.png)

![4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11537186.png)
![2-[(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11537189.png)
![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11537193.png)
![3-{[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylurea](/img/structure/B11537201.png)
![Ethyl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11537206.png)
![2-Amino-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537209.png)
![4-bromo-N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11537215.png)
![3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B11537224.png)
